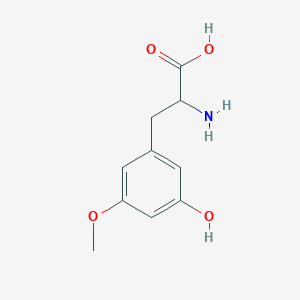
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid
説明
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid, also referred to as a derivative of phenylalanine, has garnered significant attention in biochemical and pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on neurotransmitter modulation, antioxidant properties, and pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C10H13NO4
- Molar Mass : 211.21 g/mol
- Structural Features : The compound contains an amino group, a hydroxy group, and a methoxy-substituted phenyl moiety, contributing to its biological activity.
1. Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to other amino acids involved in neurotransmission suggests it could modulate these systems effectively. Studies have shown that compounds with similar structures exhibit neuroprotective effects, making them potential candidates for treating neurological disorders such as depression and schizophrenia.
2. Antioxidant Properties
The presence of the hydroxy group in the compound is indicative of potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Preliminary studies suggest that this compound may reduce oxidative damage in cellular models, highlighting its therapeutic potential .
3. Pharmacological Effects
Preliminary investigations into the pharmacological properties of this compound indicate several promising effects:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various biological models.
- Analgesic Properties : Initial studies suggest it may possess pain-relieving qualities, warranting further exploration in pain management therapies.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmitter Interaction | Demonstrated modulation of serotonin levels in vitro. |
| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers in cellular models. |
| Study C | Pharmacological Effects | Indicated anti-inflammatory and analgesic properties in animal models. |
科学的研究の応用
Pharmaceutical Applications
- Neuroprotective Effects : Research indicates that 2-Amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid may exert neuroprotective effects, particularly in neurodegenerative diseases. Its structural similarity to neurotransmitters suggests it might influence neurotransmitter systems, potentially aiding in mood regulation and cognitive functions.
- Cognitive Enhancement : The compound has been investigated as a potential allosteric modulator of glutamate receptors, which are crucial for synaptic plasticity and memory formation. Studies suggest that it may enhance cognitive functions by modulating AMPA receptors .
- Antioxidant Properties : The antioxidant capabilities of this compound could protect against oxidative stress, a significant factor in various neurological disorders.
Case Study 1: Neuroactivity and Structural Characterization
A study focused on the synthesis and characterization of related compounds revealed that structural modifications significantly impact neuroactivity. The findings highlighted the importance of specific functional groups in enhancing binding affinity to glutamate receptors, suggesting potential pathways for drug development targeting cognitive impairments .
Case Study 2: Interaction with Neurotransmitter Receptors
Another investigation explored how this compound interacts with various neurotransmitter receptors. Preliminary results indicated that it might bind to AMPA receptors, influencing synaptic transmission and offering insights into its role as a therapeutic agent for mood disorders and anxiety .
特性
IUPAC Name |
2-amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-3-6(2-7(12)5-8)4-9(11)10(13)14/h2-3,5,9,12H,4,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPJIPZODIUZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















